molecular formula C19H25NO6S B2733464 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 1797277-15-6

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No. B2733464
CAS RN: 1797277-15-6
M. Wt: 395.47
InChI Key: QIDOUEDSYXACDR-UHFFFAOYSA-N
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Description

“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide” is a complex organic compound. While there is limited information available on this specific compound, it is related to other compounds with similar structures. For example, “N-[2-(3,4-dimethoxyphenyl)ethyl]-” is a common structure in various compounds, such as Acetamide , which has a molecular weight of 223.2683 . It’s also related to "N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea", a synthetic compound with antioxidant properties that can scavenge reactive oxygen species (ROS) in vitro and in vivo.


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the preparation of “N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide” involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask .


Molecular Structure Analysis

The molecular structure of similar compounds like “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” includes a molecular weight of 223.2683 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can provide some insight. For example, “2-(3,4-Dimethoxyphenyl)-N-methylethylamine” has a molecular weight of 195.26, is a liquid at 20 degrees Celsius, and should be stored under inert gas .

Scientific Research Applications

Synthesis of N-substituted Benzothiazepinone Derivatives

The synthesis of N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides involves converting ethyl 3,4-dimethoxyphenylpropional into 2-carboethoxyethyl-3,4-dimethoxybenzenesulfochloride, which is then converted to sulfonamides. This process underlines the chemical versatility and reactivity of compounds related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, showcasing its potential in creating pharmacologically relevant structures (Catsoulacos & Camoutsis, 1976).

Structural Characterization and Computational Study

A new compound was synthesized, demonstrating the structural complexity and potential interactions in molecules related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide. Through spectroscopic tools and computational studies, insights into the molecular structure, electronic properties, and interactions were gained, highlighting the compound's significance in scientific research (Murthy et al., 2018).

Medicinal Chemistry and Pharmacology

Antiviral and Antifungal Activities

Research on N-substituted benzenesulfonamides bearing the oxadiazole moiety revealed their potential in antiviral and antifungal applications. This indicates the therapeutic potential of compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, demonstrating its relevance in developing new pharmacological agents (Zareef et al., 2007).

Spectroelectrochemical Properties in Material Science

The synthesis of novel metallophthalocyanines using compounds structurally related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide revealed unique electrochemical and spectroelectrochemical properties. These findings suggest applications in materials science, particularly in designing novel electronic and photonic materials (Kantekin et al., 2015).

Cancer Therapeutic Potential

The discovery of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as a novel small molecule HIF-1 pathway inhibitor showcases the potential of related compounds in cancer therapy. This highlights the importance of structural exploration for optimizing pharmacological properties (Mun et al., 2012).

Safety And Hazards

Safety data sheets for related compounds indicate that they can cause skin irritation, serious eye damage, and may cause respiratory irritation . They should be handled with appropriate personal protective equipment and in well-ventilated areas .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6S/c1-5-26-17-8-6-13(2)10-19(17)27(22,23)20-12-15(21)14-7-9-16(24-3)18(11-14)25-4/h6-11,15,20-21H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDOUEDSYXACDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide

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